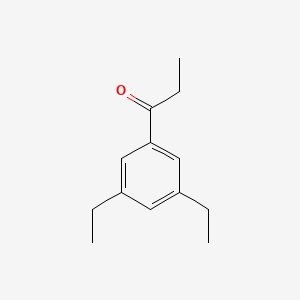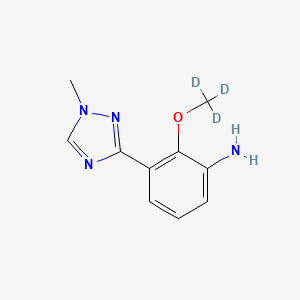
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C14H19BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both cyclopentyl and cyclopropyl groups in its structure makes it a unique reagent for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling.
Bases: Potassium acetate or sodium carbonate to facilitate the borylation process.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Boronic Acids: Formed through substitution reactions.
科学研究应用
(3-Cyclopentyl-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with various enzymes and receptors, influencing cellular processes.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar reactions but lacks the cyclopentyl and cyclopropyl groups.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group, offering different reactivity and selectivity.
(3,5-Dimethylphenyl)boronic Acid: Contains methyl groups, providing different steric and electronic properties.
Uniqueness: (3-Cyclopentyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclopentyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent in organic synthesis.
属性
分子式 |
C14H19BO2 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC 名称 |
(3-cyclopentyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C14H19BO2/c16-15(17)14-8-12(10-3-1-2-4-10)7-13(9-14)11-5-6-11/h7-11,16-17H,1-6H2 |
InChI 键 |
QVLURYFLAOAMRA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3CCCC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)







